4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

Identity verification Analytical chemistry Procurement QC

4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-63-3), molecular formula C₁₂H₁₀F₆N₂, molecular weight 296.21 g/mol, is a trifluoromethylated benzonitrile derivative substituted with an ethyl(2,2,2-trifluoroethyl)amino moiety. The compound belongs to a class of halogenated benzonitriles that have been disclosed as active agents for inhibiting amyloid-β protein accumulation.

Molecular Formula C12H10F6N2
Molecular Weight 296.21 g/mol
CAS No. 821777-63-3
Cat. No. B12538121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
CAS821777-63-3
Molecular FormulaC12H10F6N2
Molecular Weight296.21 g/mol
Structural Identifiers
SMILESCCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C12H10F6N2/c1-2-20(7-11(13,14)15)9-4-3-8(6-19)10(5-9)12(16,17)18/h3-5H,2,7H2,1H3
InChIKeyKZPQQMPMOYOBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-63-3) – Core Properties and Procurement Relevance


4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-63-3), molecular formula C₁₂H₁₀F₆N₂, molecular weight 296.21 g/mol, is a trifluoromethylated benzonitrile derivative substituted with an ethyl(2,2,2-trifluoroethyl)amino moiety [1]. The compound belongs to a class of halogenated benzonitriles that have been disclosed as active agents for inhibiting amyloid-β protein accumulation [2]. It is classified as a PFAS chemical due to its multiple perfluoroalkyl substituents [3], and it is explicitly recited in patent US20060148893A1 covering therapeutic compositions [4]. Key computed properties include XLogP3 of 4.1, zero hydrogen-bond donors, eight hydrogen-bond acceptors, and three rotatable bonds, collectively defining its drug-like profile [1].

Why 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile Cannot Be Generically Substituted


Although numerous 2-(trifluoromethyl)benzonitrile derivatives exist, the specific combination of an N-ethyl-N-trifluoroethylamino substituent creates a unique physicochemical signature that cannot be replicated by simple in-class analogs. The additional ethyl group distinguishes this compound from the N-trifluoroethylamino (CAS 821777-50-8) and N-methyl-N-trifluoroethylamino variants in lipophilicity, hydrogen-bond donor capacity, and molecular flexibility [1]. Such structural differences directly influence target engagement, metabolic stability, and permeability, making generic interchange unfeasible without quantitative verification [2]. The patent literature specifically claims the N-ethyl-N-trifluoroethyl-substituted scaffold for amyloid-β inhibition, underscoring that these subtle structural variations are non-interchangeable in a therapeutic context [2].

Quantitative Differentiation of 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile Versus Closest Analogs


Molecular Weight Difference vs. N-Trifluoroethylamino Analog (CAS 821777-50-8) Confirms Structural Identity

Molecular weight provides unambiguous discrimination from the des-ethyl analog. The target compound has a molecular weight of 296.21 g/mol, whereas 4-((2,2,2-trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile (CAS 821777-50-8) has a molecular weight of 268.16 g/mol [1]. This 28.05 Da difference (ΔM = 10.5%) corresponds exactly to the substitution of an amino hydrogen with an ethyl group and serves as a definitive identity check by LC-MS or HRMS [1].

Identity verification Analytical chemistry Procurement QC

Hydrogen-Bond Donor Count: Critical Difference for Pharmacokinetic Profile vs. NH Analog

The target compound has zero hydrogen-bond donors (HBD = 0), whereas the unsubstituted NH analog (CAS 821777-50-8) possesses one HBD [1]. A reduction from HBD = 1 to HBD = 0 is known to improve passive membrane permeability and oral bioavailability in accordance with Lipinski’s and Veber’s rules [1].

ADME prediction Permeability Drug-likeness

Rotatable Bond Count Reflects Enhanced Conformational Flexibility vs. NH Analog

The target compound contains three rotatable bonds (RotB = 3), while the des-ethyl analog (CAS 821777-50-8) contains two rotatable bonds [1]. The additional ethyl group contributes one extra rotatable bond, increasing the conformational degrees of freedom by 50% [1]. Higher conformational flexibility can influence entropic contributions to target binding and may affect selectivity profiles within the amyloid-β protein interaction site [2].

Conformational analysis Target engagement SAR

Lipophilicity (XLogP3) Distinction from Less-Alkylated Analogs

The target compound exhibits a computed XLogP3 of 4.1, a value that reflects the combined lipophilic contributions of the trifluoromethyl and N-ethyl-N-trifluoroethyl substituents [1]. The des-ethyl analog (CAS 821777-50-8) is expected to have a lower XLogP3 (estimated ~3.0–3.5) due to the absence of the ethyl group and the presence of a polar NH group, although a directly measured comparator XLogP3 is not available in public databases [1].

Lipophilicity ADME Tissue distribution

Optimal Procurement and Research Use Cases for 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile


Chemical Identity Reference Standard for Amyloid-β Inhibitor Research

The compound is explicitly claimed in patent US20060148893A1 as a member of a class of benzonitrile derivatives inhibiting amyloid-β protein accumulation [1]. Its distinct molecular weight (296.21 g/mol) and zero H-bond donor count permit unambiguous LC-MS identification, making it suitable as an analytical reference standard when developing and validating assays for amyloid-β-related drug discovery programs.

SAR Probe for N-Ethyl-N-trifluoroethyl Substitution Effects

The N-ethyl-N-trifluoroethyl substitution pattern is relatively uncommon among commercially available benzonitriles. Researchers conducting structure-activity relationship (SAR) studies on 2-(trifluoromethyl)benzonitrile-based amyloid inhibitors can use this compound to probe the impact of increased lipophilicity (XLogP3 = 4.1) and conformational flexibility (RotB = 3) on target binding and selectivity [2].

Metabolic Stability Benchmarking Against NH and N-Methyl Analogs

The absence of a hydrogen-bond donor (HBD = 0) suggests that the compound may serve as a model substrate for assessing metabolic stability relative to NH-containing analogs in hepatic microsome or hepatocyte assays. Its ethyl substitution provides a direct comparison point for evaluating the effect of N-alkylation on oxidative metabolism rates [2].

PFAS-Compliant Procurement Screening for Environmental Safety Assessment

The compound is classified as a PFAS chemical by the SAS safer-alternatives screening system [3]. Research groups evaluating the environmental persistence and bioaccumulation potential of fluorinated drug candidates can use this compound to establish baseline PFAS metrics for N-ethyl-N-trifluoroethyl-substituted benzonitriles.

Quote Request

Request a Quote for 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.